molecular formula C16H14N2O2S B11406901 N-(1,2-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-(1,2-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B11406901
M. Wt: 298.4 g/mol
InChI Key: YAKIINFPZAYLDF-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the cyclization of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . This reaction can be catalyzed by various agents, including samarium triflate, which acts as a reusable acid catalyst under mild conditions . The reaction conditions often involve the use of aqueous medium to promote green chemistry principles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives, such as:

Uniqueness

N-(1,2-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its tetrahydrobenzothiophene moiety differentiates it from other benzoxazole derivatives, potentially leading to unique interactions with molecular targets and distinct therapeutic applications .

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H14N2O2S/c19-16(14-9-10-5-1-4-8-13(10)21-14)17-15-11-6-2-3-7-12(11)20-18-15/h2-3,6-7,9H,1,4-5,8H2,(H,17,18,19)

InChI Key

YAKIINFPZAYLDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NC3=NOC4=CC=CC=C43

Origin of Product

United States

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